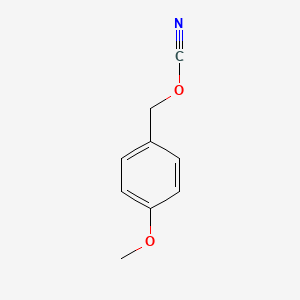![molecular formula C19H15NO4 B14178207 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran CAS No. 918429-42-2](/img/structure/B14178207.png)
2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the condensation reaction between 4-methoxybenzaldehyde and nitroethane in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-(4-methoxyphenyl)-2-nitroethene, which is then subjected to a cyclization reaction with phenylfuran under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: 2-[2-(4-Aminophenyl)-2-nitroethenyl]-5-phenylfuran.
Oxidation: this compound-4-carboxylic acid.
Substitution: Various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route and used in the preparation of azo dyes and dithiocarbamates.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in structure and used in the synthesis of various organic compounds.
Uniqueness
2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran is unique due to its combination of a nitro group and a furan ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
918429-42-2 |
|---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)-2-nitroethenyl]-5-phenylfuran |
InChI |
InChI=1S/C19H15NO4/c1-23-16-9-7-14(8-10-16)18(20(21)22)13-17-11-12-19(24-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Clé InChI |
YEIRZYURLWSRNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
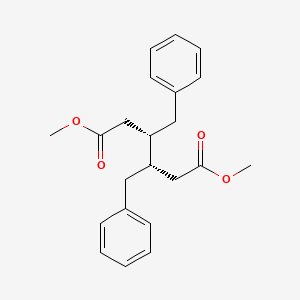
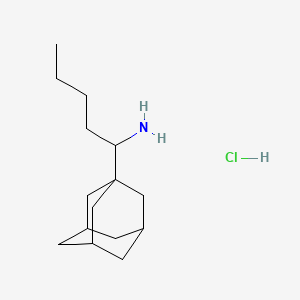
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
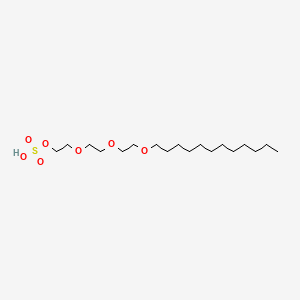
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
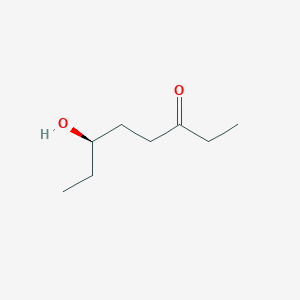
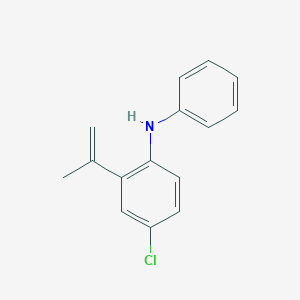
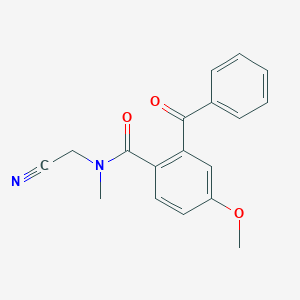
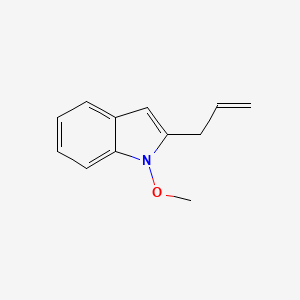
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
